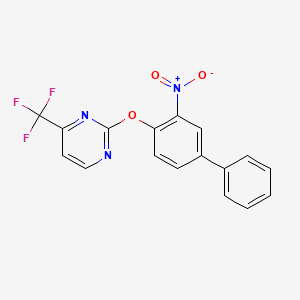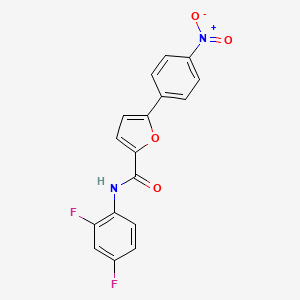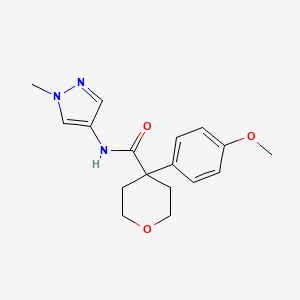
N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment, as well as in other diseases.
Mecanismo De Acción
MS-275 exerts its anticancer effects by inhibiting the activity of N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamides, which results in the accumulation of acetylated histones and the activation of tumor suppressor genes. This leads to the induction of cell cycle arrest and apoptosis in cancer cells. MS-275 also affects non-histone proteins, such as transcription factors, which can further contribute to its therapeutic effects.
Biochemical and physiological effects:
MS-275 has been shown to have a variety of biochemical and physiological effects in cancer cells, including the induction of DNA damage, the inhibition of angiogenesis, and the suppression of metastasis. It has also been shown to modulate the immune system, leading to increased antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MS-275 in lab experiments is its potency and selectivity as an N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide inhibitor, which allows for precise control over gene expression. However, its use can also have limitations, such as off-target effects on non-histone proteins and the potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on MS-275, including the development of more potent and selective N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other anticancer agents. Additionally, MS-275 has shown potential for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, which could be further investigated.
Métodos De Síntesis
MS-275 can be synthesized through a multi-step process involving the reaction of 4-cyanopyridine with 3-(methylsulfonyl)piperidine, followed by several chemical transformations. The final product is obtained through a crystallization process that yields a white solid.
Aplicaciones Científicas De Investigación
MS-275 has been widely studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has shown promising results in inducing cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. Additionally, MS-275 has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-8-2-3-11(9-15)14-12(16)10-4-6-13-7-5-10/h4-7,11H,2-3,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXWUIFFWNHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)



![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533178.png)
![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)